Recombinant Streptavidin (37-159), His

Lot‑to‑lot reproducibility Assay validation Protein heterogeneity

Recombinant Streptavidin (37‑159), His is a genetically engineered truncation of the wild‑type Streptomyces avidinii streptavidin protein, encompassing residues 37‑159 of the mature subunit and bearing an N‑terminal polyhistidine tag [REFS‑1]. Expressed in Escherichia coli, the product assembles into a homotetramer of ≈66 kDa that retains the canonical femtomolar biotin‑binding affinity (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M) of full‑length streptavidin while eliminating the heterogeneous N‑ and C‑terminal proteolytic clipping that plagues native preparations [REFS‑2].

Molecular Formula
Molecular Weight
Cat. No. B1558828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecombinant Streptavidin (37-159), His
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageStore at 4°C if entire vial will be used within 2-4 weeks. Store, frozen at -20°C for longer periods of time. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Avoid multiple freeze-thaw cycles.

Recombinant Streptavidin (37‑159), His: A Defined, Homogeneous Biotin‑Binding Core for Reproducible Assays and Procurement Consistency


Recombinant Streptavidin (37‑159), His is a genetically engineered truncation of the wild‑type Streptomyces avidinii streptavidin protein, encompassing residues 37‑159 of the mature subunit and bearing an N‑terminal polyhistidine tag [REFS‑1]. Expressed in Escherichia coli, the product assembles into a homotetramer of ≈66 kDa that retains the canonical femtomolar biotin‑binding affinity (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M) of full‑length streptavidin while eliminating the heterogeneous N‑ and C‑terminal proteolytic clipping that plagues native preparations [REFS‑2]. The deliberate removal of residues 1‑36 yields a defined, homogeneous molecular species that simplifies lot‑to‑lot consistency, a critical parameter for downstream method validation and large‑scale reagent procurement.

Why Recombinant Streptavidin (37‑159), His Cannot Be Interchanged with Native or Full‑Length Streptavidin Without Quantitative Consequences


Native streptavidin obtained from S. avidinii culture filtrates is intrinsically heterogeneous: commercial preparations display 7 to 16 distinct proteoforms with isoelectric points spanning pH 5–8 [REFS‑1]. This heterogeneity, caused by non‑reproducible N‑ and C‑terminal proteolysis, directly translates into variable biotin‑binding stoichiometry and unpredictable nonspecific binding to single‑stranded DNA, BSA, and Tween‑20 across lots [REFS‑1]. Full‑length recombinant streptavidin tends to aggregate, with >95% of protein partitioning into inclusion bodies when expressed in E. coli, requiring aggressive refolding that may not fully restore native conformation [REFS‑2]. Truncating to the stable core domain (residues 37‑159) resolves both challenges: it yields a single, defined polypeptide that quantitatively retains biotin affinity while the His‑tag enables straightforward IMAC purification to >90% homogeneity. The evidence below demonstrates exactly where these differences manifest as measurable, selection‑relevant parameters.

Recombinant Streptavidin (37‑159), His: Quantitative Differentiator Evidence Against Closest Analogs


Molecular Homogeneity: Defined Single Species vs. 7–16 Proteoforms in Native Streptavidin

Recombinant Streptavidin (37‑159), His resolves to a single polypeptide band of 15.6 kDa on SDS‑PAGE, with purity ≥90% [REFS‑1]. In sharp contrast, native streptavidin preparations analyzed by isoelectric focusing and affinity blotting contain 7 to 16 distinct biotin‑binding species spanning pI 5–8, a direct consequence of uncontrolled N‑ and C‑terminal proteolysis [REFS‑2]. The recombinant core construct eliminates this heterogeneity entirely by expressing only the stable, proteolysis‑resistant domain.

Lot‑to‑lot reproducibility Assay validation Protein heterogeneity

Biotin‑Binding Affinity: Preservation of Femtomolar Kd in the Truncated Core

The biotin‑streptavidin complex for the recombinant (37‑159) core exhibits a dissociation constant (Kd) on the order of ~10⁻¹⁴ to 10⁻¹⁵ M, identical within experimental error to full‑length streptavidin and core streptavidin (13‑139) [REFS‑1][REFS‑2]. This confirms that truncation to residues 37‑159 does not perturb the biotin‑binding pocket. By comparison, avidin (Kd ≈ 10⁻¹⁵ M) shows comparable affinity for free biotin but reduced affinity for biotinylated macromolecules due to deeper, less accessible binding pockets [REFS‑3].

Binding affinity Surface plasmon resonance Diagnostic assay sensitivity

Practical Biotin‑Binding Capacity: 2–3 Moles Biotin per Mole Tetramer

The theoretical binding capacity of tetrameric streptavidin is 4 moles biotin per mole protein. However, steric constraints in the recombinant (37‑159) core reduce the practical binding capacity to 2–3 moles biotin per mole tetramer [REFS‑1]. This value is consistent with the behavior of core streptavidin (13‑139) and significantly higher than the variable, often sub‑stoichiometric binding observed with heterogeneous native preparations where inactive proteoforms dilute the active fraction [REFS‑2].

Binding stoichiometry Immobilization efficiency Bead coating

Non‑Glycosylated, Low‑pI Character Minimizes Nonspecific Binding Relative to Avidin

Streptavidin is non‑glycosylated and possesses an acidic isoelectric point (pI ≈ 5–6), in contrast to the highly basic, glycosylated avidin (pI ≈ 10) [REFS‑1]. This biochemical difference reduces electrostatic and glycan‑mediated nonspecific interactions with cell surfaces, nucleic acids, and matrix components. Commercial streptavidin preparations lacking the glycoprotein domain consistently demonstrate lower background binding in ELISA and immunohistochemistry compared with avidin, a property analytically exploited in the recombinant (37‑159) core [REFS‑2].

Nonspecific binding Background signal ELISA optimization

His‑Tag‑Enabled Single‑Step IMAC Purification vs. Multi‑Step Chromatography for Untagged Core Streptavidin

The N‑terminal 6×His tag on the recombinant (37‑159) construct enables purification to ≥90% homogeneity via a single immobilized metal affinity chromatography (IMAC) step [REFS‑1]. In contrast, untagged core streptavidin requires multi‑column schemes (ion exchange + size exclusion or biotin‑affinity chromatography) that increase processing time, reduce yield, and elevate production cost [REFS‑2]. The His‑tag also provides a handle for site‑directed immobilization onto Ni²⁺‑NTA surfaces, enabling oriented attachment for SPR and ELISA applications.

Protein purification IMAC Cost efficiency

High‑Value Application Scenarios for Recombinant Streptavidin (37‑159), His Stemming from Quantitative Differentiation Evidence


Validated Diagnostic ELISA Kits Requiring Lot‑to‑Lot Reproducibility

The defined single‑species homogeneity of Recombinant Streptavidin (37‑159), His eliminates the 7‑16 proteoform variability of native streptavidin [REFS‑1], ensuring that each manufactured kit lot delivers identical biotin‑binding stoichiometry and minimal nonspecific background. This directly supports regulatory validation requirements for quantitative immunoassays where inter‑lot CV must be kept below predefined acceptance criteria.

High‑Sensitivity Surface Plasmon Resonance (SPR) Biosensor Chips

The preserved femtomolar biotin affinity (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M) combined with the non‑glycosylated, acidic‑pI character that minimizes electrostatic noise [REFS‑2] makes this construct the preferred ligand‑capture scaffold for SPR chips. The His‑tag also permits oriented immobilization onto Ni²⁺‑NTA sensor surfaces, maximizing the functional presentation of biotin‑binding sites [REFS‑3].

Streptavidin‑Coated Magnetic Beads for Nucleic Acid and Protein Pull‑Down

With a defined practical binding capacity of 2–3 moles biotin per mole tetramer [REFS‑4], production teams can precisely control bead coating density to avoid steric hindrance in pull‑down assays. The absence of glycosylation reduces bead aggregation and nonspecific nucleic acid binding, improving target recovery purity versus avidin‑coated beads.

Large‑Scale Biopharmaceutical Conjugate Manufacturing

The single‑step IMAC purification enabled by the N‑terminal His‑tag [REFS‑5] substantially reduces cost‑of‑goods and process complexity relative to untagged core streptavidin. This is a decisive procurement factor when sourcing gram‑scale quantities of streptavidin for enzyme‑streptavidin conjugate production used in commercial ELISA kits and lateral‑flow devices.

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